molecular formula C14H20N2O3 B4977600 1-[4-(2-nitrophenoxy)butyl]pyrrolidine

1-[4-(2-nitrophenoxy)butyl]pyrrolidine

Cat. No.: B4977600
M. Wt: 264.32 g/mol
InChI Key: HMBJDEXBKJCZSL-UHFFFAOYSA-N
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Description

1-[4-(2-nitrophenoxy)butyl]pyrrolidine is a chemical compound that features a pyrrolidine ring attached to a butyl chain, which is further connected to a nitrophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2-nitrophenoxy)butyl]pyrrolidine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(2-nitrophenoxy)butyl]pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The nitrophenoxy group can be reduced to form different derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenoxy group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Amino derivatives of the compound.

    Reduction: Various reduced forms of the nitrophenoxy group.

    Substitution: Substituted derivatives with different functional groups replacing the nitrophenoxy group.

Scientific Research Applications

1-[4-(2-nitrophenoxy)butyl]pyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(2-nitrophenoxy)butyl]pyrrolidine involves its interaction with specific molecular targets. The nitrophenoxy group can participate in various binding interactions, while the pyrrolidine ring provides structural stability and enhances binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to its observed effects.

Comparison with Similar Compounds

Uniqueness: 1-[4-(2-nitrophenoxy)butyl]pyrrolidine is unique due to the presence of the nitrophenoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where these properties are desired.

Properties

IUPAC Name

1-[4-(2-nitrophenoxy)butyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c17-16(18)13-7-1-2-8-14(13)19-12-6-5-11-15-9-3-4-10-15/h1-2,7-8H,3-6,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMBJDEXBKJCZSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCCCOC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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